molecular formula C4HClF3NO2S2 B2406101 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride CAS No. 2137633-02-2

2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride

Cat. No. B2406101
CAS RN: 2137633-02-2
M. Wt: 251.62
InChI Key: KGUUYWVJQUNXFK-UHFFFAOYSA-N
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Description

The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds .


Synthesis Analysis

Trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

Trifluoromethyl groups can participate in various chemical reactions. For example, they can be used in the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .


Physical And Chemical Properties Analysis

The trifluoromethyl group has unique physicochemical properties due to the combination of the unique characteristics of the fluorine atom and the pyridine moiety .

Scientific Research Applications

  • Synthesis of Sulfonamides and Thiazoles : 2-(Trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride can react with amines to build sulfonamides, serving as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. This process is useful for the regioselective synthesis of trisubstituted 1,3-thiazoles (Turov, Vinogradova, & Brovarets, 2014).

  • Copper-Catalyzed Reactions : The compound has been used in copper(I)-catalyzed reactions, particularly in the synthesis of 2,5-disubstituted thiazoles from terminal alkynes and sulfonyl azides. This method provides an efficient route to synthesize thiazoles, which are valuable in various chemical applications (Miura, Funakoshi, Fujimoto, Nakahashi, & Murakami, 2015).

  • Amidophenacylating Reagents : It has been used in the synthesis of derivatives of 1,3-oxazole and 1,3-thiazole using amidophenacylating reagents. These compounds have potential applications in medicinal chemistry and materials science (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

  • Novel Synthesis Approaches : Research has also focused on developing new synthesis approaches for thiazole-4-sulfonyl chlorides, highlighting the compound's role as a building block in organic synthesis (Demydchuk, Kondratyuk, Korniyenko, Brovarets, Vasylyshyn, Tolmachev, & Lukin, 2012).

  • Electrophilic Trifluoromethylthiolation : The compound plays a role in the synthesis of various trifluoromethyl thiolsulphonates, demonstrating a broad functional group tolerance, which is essential in organic and medicinal chemistry (Li, Qiu, Wang, & Sheng, 2017).

Safety and Hazards

Compounds containing trifluoromethyl groups can cause severe skin burns and eye damage. They may also cause respiratory irritation .

Future Directions

The trifluoromethyl group continues to be an area of interest in the development of new pharmaceuticals and agrochemicals due to its unique properties . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF3NO2S2/c5-13(10,11)2-1-12-3(9-2)4(6,7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUUYWVJQUNXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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